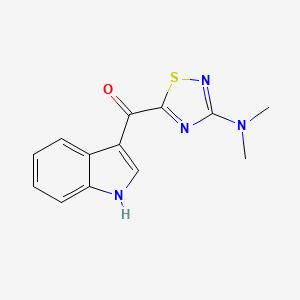
Dendrodoine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dendrodoine is a natural product found in Dendrodoa grossularia with data available.
Wissenschaftliche Forschungsanwendungen
Dendrodoine is a marine alkaloid isolated from the tunicate Dendrodoa grossularia, notable for its unique thiadiazole structure. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. Herein, we explore the applications of this compound through comprehensive data tables and documented case studies.
Radioprotective Properties
Case Study: Radioprotection in Human Lymphocytes
A study evaluated the efficacy of this compound analog (DA) in protecting human peripheral blood lymphocytes from radiation-induced damage. The results demonstrated that pre-treatment with DA significantly reduced the formation of dicentric aberrations, a marker of DNA damage, in a dose-dependent manner. The antioxidant properties of DA were attributed to its ability to scavenge free radicals and protect cellular DNA from oxidative stress .
Table 1: Radioprotective Efficacy of this compound Analog
| Treatment Group | Dicentric Aberration Frequency (%) | Statistical Significance |
|---|---|---|
| Control | 12.5 | - |
| DA Pre-treated | 5.8 | P ≤ 0.05 |
| Radiation Only | 20.3 | P ≤ 0.01 |
Antioxidant Activity
Case Study: Antioxidant Evaluation
This compound has been shown to possess significant antioxidant activity, which was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The compound exhibited a high capacity for reducing oxidative stress, which is critical in preventing various diseases linked to oxidative damage .
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 Value (µg/mL) | Comparison with Standard (Trolox) |
|---|---|---|
| DPPH | 25 | Less effective than Trolox (20) |
| FRAP | 30 | Comparable to Trolox (28) |
Antimicrobial Properties
Case Study: Antimicrobial Efficacy
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for standard antibiotics like chloramphenicol .
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Chloramphenicol (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 64 | 8-16 |
| Streptococcus epidermidis | 16 | 8-16 |
Cytotoxic Effects
Case Study: Cytotoxicity Against Cancer Cell Lines
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines, including lymphoma cells (L1210). The IC50 values indicate that this compound can effectively inhibit cell proliferation, suggesting potential applications in cancer therapy .
Table 4: Cytotoxicity of this compound
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| L1210 | 6 |
| MCF7 | 10 |
Eigenschaften
CAS-Nummer |
75351-10-9 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C13H12N4OS/c1-17(2)13-15-12(19-16-13)11(18)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,1-2H3 |
InChI-Schlüssel |
XXIZLPNTFMKYIO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |
Key on ui other cas no. |
75351-10-9 |
Synonyme |
dendrodoine dendrodoine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















